(+)-Biotin 4-Amidobenzoic Acid (sodium salt)
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Overview
Description
(+)-Biotin 4-Amidobenzoic Acid (sodium salt) is a compound that combines the properties of biotin and 4-amidobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin 4-Amidobenzoic Acid (sodium salt) typically involves the reaction of biotin with 4-amidobenzoic acid under specific conditions. One common method is the catalytic hydrogenation of 4-nitrobenzoic acid to produce 4-amidobenzoic acid, which is then reacted with biotin . The reaction conditions often involve the use of a noble metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas at low temperatures .
Industrial Production Methods
In industrial settings, the production of 4-amidobenzoic acid from 4-nitrobenzoic acid is achieved through catalytic hydrogenation and subsequent acidification . This method is efficient, with high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin 4-Amidobenzoic Acid (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(+)-Biotin 4-Amidobenzoic Acid (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (+)-Biotin 4-Amidobenzoic Acid (sodium salt) involves its interaction with specific molecular targets and pathways. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism . The 4-amidobenzoic acid moiety can inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid for binding to the enzyme dihydropteroate synthase .
Comparison with Similar Compounds
(+)-Biotin 4-Amidobenzoic Acid (sodium salt) can be compared with other similar compounds such as:
Para-aminobenzoic acid (PABA): While PABA is a precursor in folic acid synthesis, (+)-Biotin 4-Amidobenzoic Acid (sodium salt) combines the properties of biotin and PABA, making it more versatile.
Biotinylated compounds: These compounds, like biotinylated peptides, are used in various biochemical assays.
The uniqueness of (+)-Biotin 4-Amidobenzoic Acid (sodium salt) lies in its dual functionality, combining the metabolic roles of biotin with the biochemical properties of 4-amidobenzoic acid .
Properties
Molecular Formula |
C17H21N3NaO4S |
---|---|
Molecular Weight |
386.4 g/mol |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/t12-,13-,15-;/m0./s1 |
InChI Key |
ZLYLXSBUUVIIBE-HZPCBCDKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na] |
Origin of Product |
United States |
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